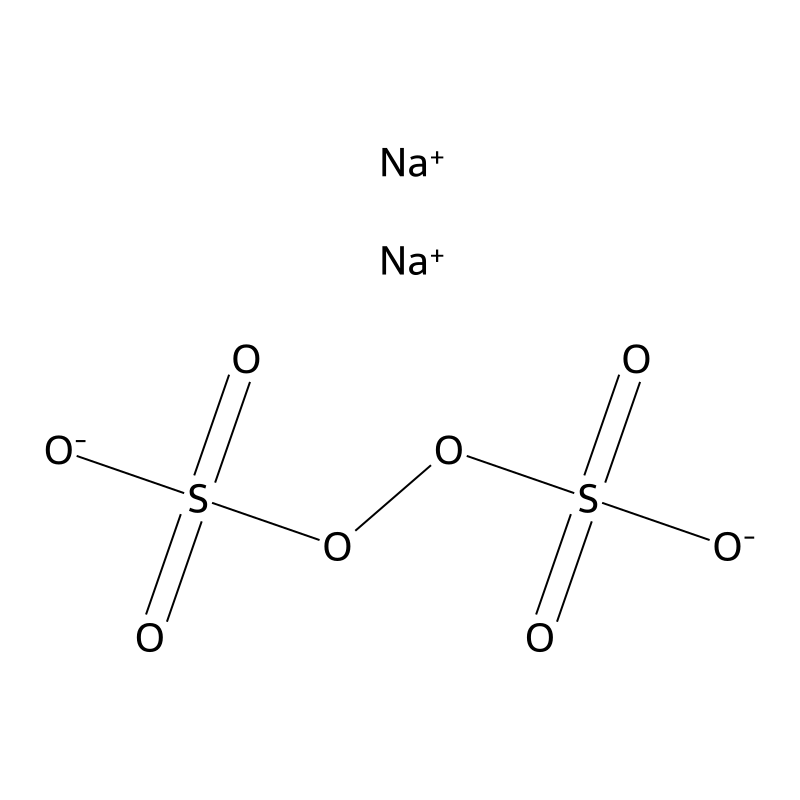

Sodium persulfate

Na2O8S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na2O8S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sodium persulfate (Na2S2O8) is a highly soluble, inorganic peroxide salt utilized industrially as a powerful oxidizing agent and free-radical initiator. Characterized by a standard redox potential of 2.1 V (and up to 2.7 V for the generated sulfate radical), it provides robust oxidative capacity for degrading recalcitrant organics, initiating emulsion polymerizations, and micro-etching metals[1]. Unlike organic peroxides, it offers excellent shelf stability and is non-hygroscopic under standard storage conditions . For procurement professionals, its primary value lies in delivering a high-purity, clear-solution sulfate radical source that avoids the handling complexities, toxic off-gassing, and precipitation risks associated with alternative persulfate salts or conventional metal-halide etchants [1].

Substituting sodium persulfate with its closest analogs, potassium persulfate (KPS) or ammonium persulfate (APS), often leads to process failures in demanding applications. Potassium persulfate has a drastically lower aqueous solubility, making it physically impossible to formulate the high-concentration, fast-acting solutions required for rapid in-situ chemical oxidation (ISCO) or concentrated etching baths [1]. Conversely, while ammonium persulfate is highly soluble, it introduces massive quantities of ammonium ions into the system. Under the alkaline conditions frequently used to activate persulfates, this ammonium rapidly converts to toxic ammonia gas, posing severe occupational hazards [2]. Furthermore, in environmental remediation and wastewater treatment, APS substitution introduces secondary nitrogen pollution (nitrates), requiring expensive downstream remediation that sodium persulfate entirely avoids [1].

Aqueous Solubility Limits for High-Concentration Dosing

For applications requiring rapid mass-transfer of oxidants, such as aggressive soil remediation or concentrated industrial bleaching, the solubility limit of the persulfate salt dictates operational viability. Sodium persulfate exhibits exceptional aqueous solubility, reaching approximately 570 g/L (or 73 g/100 g H2O) at 25°C. In stark contrast, potassium persulfate (KPS) is limited to a solubility of only ~47 g/L at the same temperature . This nearly 12-fold difference means that KPS can only be utilized for slow-release applications, whereas sodium persulfate allows for the injection or formulation of highly concentrated, fast-acting reactive liquid phases without the risk of premature crystallization in pipes or injection wells[1].

| Evidence Dimension | Aqueous solubility at 20-25°C |

| Target Compound Data | ~570 g/L (73 g/100 g H2O) |

| Comparator Or Baseline | Potassium persulfate (~47 g/L) |

| Quantified Difference | >10x higher maximum concentration capacity |

| Conditions | Aqueous solution at 20-25°C under standard atmospheric pressure |

Enables the formulation of highly concentrated oxidant solutions for rapid chemical processing and remediation without clogging equipment.

Elimination of Nitrogenous Byproducts in Alkaline Environments

Persulfate activation frequently requires the addition of alkaline agents (like sodium hydroxide or hydrated lime) to maximize radical generation. When ammonium persulfate (APS) is subjected to these high-pH conditions, the inherent ammonium ions decompose into ammonia gas, creating toxic fumes and leaving nitrogenous pollutants (such as nitrates) in the effluent or groundwater[1]. Sodium persulfate completely eliminates this failure mode. Because its dissociation yields only benign sodium cations and reactive persulfate anions, it contributes 0% ammonium to the system [2]. This chemical distinction prevents secondary environmental contamination during In-Situ Chemical Oxidation (ISCO) and drastically reduces wastewater treatment burdens in printed circuit board (PCB) manufacturing facilities[1].

| Evidence Dimension | Ammonium ion introduction and secondary nitrogen pollution |

| Target Compound Data | 0% ammonium introduced; leaves only Na+ and SO4(2-) |

| Comparator Or Baseline | Ammonium persulfate (introduces stoichiometric NH4+, leading to ammonia off-gassing and nitrate formation) |

| Quantified Difference | 100% reduction in nitrogenous byproduct generation |

| Conditions | Alkaline-activated oxidation processes (e.g., pH > 10) |

Prevents toxic ammonia gas generation and eliminates the need for costly downstream nitrogen/nitrate wastewater remediation.

Etchant Clarity and Resist Compatibility in PCB Manufacturing

In the fabrication of high-density printed circuit boards (PCBs), the choice of etchant directly impacts defect rates. Traditional ferric chloride is highly aggressive but forms an opaque, dark brown solution that obscures visual process monitoring and is incompatible with tin resists [1]. While ammonium persulfate offers a clear alternative, it is incompatible with certain etch resist pens and requires elevated temperatures that exacerbate toxic ammonia fuming[1]. Sodium persulfate provides the optimal procurement alternative: it maintains a crystal-clear solution for precise visual monitoring, operates effectively without stripping delicate etch resist inks, and completely avoids the toxic off-gassing associated with APS.

| Evidence Dimension | Visual clarity and etch resist compatibility |

| Target Compound Data | Optically clear solution; highly compatible with etch resist pens and tin resists |

| Comparator Or Baseline | Ferric chloride (opaque, stains, destroys tin resist) and Ammonium persulfate (incompatible with resist pens, toxic fumes) |

| Quantified Difference | Superior process visibility and broader protective mask compatibility |

| Conditions | Industrial to laboratory-scale printed circuit board (PCB) copper etching baths |

Allows operators to visually monitor the etching process in real-time while protecting delicate circuit patterns, reducing scrap rates in electronics manufacturing.

In-Situ Chemical Oxidation (ISCO) for Groundwater Remediation

Sodium persulfate is the oxidant of choice for aggressive soil and groundwater remediation. Its exceptional solubility (~570 g/L) allows environmental engineers to inject highly concentrated, fast-acting solutions into the subsurface to destroy recalcitrant volatile organic compounds (VOCs) and chlorinated solvents. Unlike ammonium persulfate, it does not leave behind regulated nitrate or ammonium contaminants in the groundwater, ensuring full environmental compliance [1].

High-Precision Printed Circuit Board (PCB) Micro-Etching

In electronics manufacturing, sodium persulfate is procured to replace opaque ferric chloride and fume-generating ammonium persulfate. It provides a crystal-clear etching bath that allows for real-time visual inspection of the copper removal process. Its compatibility with etch resist pens and tin resists ensures that intricate, high-density circuit patterns are maintained without accidental stripping or undercutting [2].

Emulsion Polymerization in Nitrogen-Sensitive Systems

For the synthesis of acrylics, vinyls, and styrene-based polymers, sodium persulfate serves as a highly effective free-radical initiator. It is specifically prioritized over ammonium persulfate in formulations where residual nitrogen or ammonia off-gassing would compromise the final polymer's stability, odor profile, or regulatory compliance, offering a clean, sodium-based initiation pathway .

Physical Description

DryPowder

WHITE CRYSTALS OR POWDER.

White crystalline solid.

Vapor Density

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 3612 companies. For more detailed information, please visit ECHA C&L website;

Of the 41 notification(s) provided by 3570 of 3612 companies with hazard statement code(s):;

H272 (95.69%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (97.45%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (82.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fire Hazards -> Reactive - 1st degree

Cosmetics -> Oxidising

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Electrical equipment, appliance, and component manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Plastics product manufacturing

Services

Textiles, apparel, and leather manufacturing

Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2): ACTIVE

Explore Compound Types